molecular formula C9H6Br2O2 B1624125 2,3-Dibromo-3-phenyl-propenoic acid CAS No. 611-89-2

2,3-Dibromo-3-phenyl-propenoic acid

Cat. No.: B1624125
CAS No.: 611-89-2
M. Wt: 305.95 g/mol
InChI Key: YCUQJKHDFXAMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-3-phenyl-propenoic acid, also known as 2,3-dibromo-3-phenylpropanoic acid, is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of cinnamic acid, where the double bond is brominated. This compound is known for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,3-dibromo-3-phenyl-propenoic acid involves the bromination of trans-cinnamic acid. This reaction typically occurs in the presence of bromine in glacial acetic acid. The addition of bromine to the double bond of trans-cinnamic acid results in the formation of the dibromo derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often crystallized from ethanol-water mixtures to obtain different polymorphic forms .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-3-phenyl-propenoic acid undergoes various chemical reactions, including:

    Dehydrobromination: This reaction involves the removal of hydrogen bromide (HBr) from the compound, typically in the presence of a base.

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Dehydrobromination: The major product is often a phenylpropenoic acid derivative.

    Substitution Reactions: Depending on the nucleophile, various substituted phenylpropenoic acids can be formed.

Scientific Research Applications

2,3-Dibromo-3-phenyl-propenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dibromo-3-phenyl-propenoic acid involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-3-phenyl-propenoic acid is unique due to its bromine atoms, which impart distinct reactivity and potential applications in various fields. Its ability to undergo specific chemical reactions and form unique products makes it valuable in research and industrial applications.

Properties

CAS No.

611-89-2

Molecular Formula

C9H6Br2O2

Molecular Weight

305.95 g/mol

IUPAC Name

2,3-dibromo-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H6Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13)

InChI Key

YCUQJKHDFXAMBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C(=O)O)\Br)/Br

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br

Pictograms

Corrosive

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.